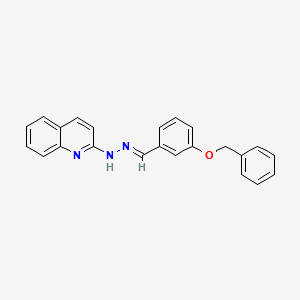
3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)benzaldehyde 2-quinolinylhydrazone is a chemical compound that has shown potential in scientific research applications. It is a hydrazone derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone in lab experiments is its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit the NF-κB and PI3K/Akt pathways makes it a promising candidate for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several potential future directions for research on 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone. One direction is to further study its mechanism of action and optimize its use in lab experiments. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases or cardiovascular diseases. Additionally, research could be conducted on its potential as a drug delivery system or as a component in nanotechnology.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)benzaldehyde 2-quinolinylhydrazone involves the reaction of 3-(benzyloxy)benzaldehyde with 2-quinolinylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified and used for further research.
Applications De Recherche Scientifique
3-(Benzyloxy)benzaldehyde 2-quinolinylhydrazone has been studied for its potential applications in various scientific research fields. It has shown promise as an anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines. It has also been studied for its potential as an anticancer agent, with research indicating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-2-7-18(8-3-1)17-27-21-11-6-9-19(15-21)16-24-26-23-14-13-20-10-4-5-12-22(20)25-23/h1-16H,17H2,(H,25,26)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJRCYJZHVMZMS-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)

![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)



![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)

![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)


